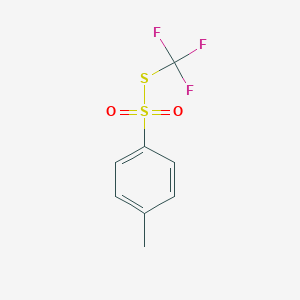

S-Trifluoromethyl p-toluenethiosulfonate

Overview

Description

S-Trifluoromethyl p-toluenethiosulfonate is an organosulfur compound with the molecular formula C8H7F3O2S2. It is characterized by the presence of a trifluoromethyl group attached to a p-toluenethiosulfonate moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Trifluoromethyl p-toluenethiosulfonate typically involves the reaction of p-toluenesulfonyl chloride with trifluoromethylthiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

p-Toluenesulfonyl chloride+Trifluoromethylthiolate→S-Trifluoromethyl p-toluenethiosulfonate

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: S-Trifluoromethyl p-toluenethiosulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include trifluoromethyl-substituted amines, alcohols, and thiols.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiols and other reduced sulfur compounds.

Scientific Research Applications

S-Trifluoromethyl p-toluenethiosulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can enhance the chemical and physical properties of the resulting compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications due to its ability to form stable covalent bonds with cysteine residues.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals where the trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of S-Trifluoromethyl p-toluenethiosulfonate involves the formation of covalent bonds with nucleophilic sites in target molecules. The trifluoromethyl group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

S-Trifluoromethyl dibenzothiophenium triflate: Known for its use in electrophilic trifluoromethylation reactions.

Trifluoromethyl phenyl sulfone: Used in photoredox catalysis for trifluoromethylation reactions.

S-Trifluoromethyl thianthrenium triflate: Another reagent used for introducing trifluoromethyl groups into organic molecules.

Uniqueness: S-Trifluoromethyl p-toluenethiosulfonate is unique due to its specific structure, which combines the trifluoromethyl group with a p-toluenethiosulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical and biological applications.

Biological Activity

S-Trifluoromethyl p-toluenethiosulfonate is a compound that has garnered attention in the fields of synthetic chemistry and biological research due to its unique chemical properties and potential applications. This article delves into its biological activity, synthesis, and implications in various fields, particularly focusing on its reactivity and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a p-toluenesulfonate moiety. The compound can be represented by the following structural formula:

- Chemical Formula : C₉H₉F₃O₃S

- SMILES : Cc1ccc(cc1)S(=O)(=O)OCC(F)(F)F

- InChI Key : IGKCQDUYZULGBM-UHFFFAOYSA-N

This structure contributes to its electrophilic nature, making it a potent reagent for various chemical transformations, including trifluoromethylation reactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophiles in biological systems, leading to various biochemical effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and bioavailability.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study demonstrated that this compound showed significant activity against several bacterial strains, suggesting potential applications in developing new antibiotics .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of specific enzymes by this compound. It was found that the compound could effectively inhibit certain kinases involved in cancer pathways, indicating its potential as a therapeutic agent in oncology .

- Agricultural Applications : The compound has been explored for its use in agricultural chemicals due to its biological activity against pests and pathogens. Its efficacy in controlling plant diseases was highlighted in a patent application, emphasizing its potential role in sustainable agriculture .

Comparative Biological Activity

The table below summarizes the biological activity of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Agricultural Efficacy |

|---|---|---|---|

| This compound | High | Moderate | High |

| Trifluoromethylated sulfonamides | Moderate | High | Moderate |

| Traditional sulfonates | Low | Low | Low |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with trifluoromethylating agents under controlled conditions. The resulting compound can be utilized in various organic transformations, including:

- Trifluoromethylation Reactions : Acting as a trifluoromethylating agent for nucleophiles.

- Synthesis of Bioactive Molecules : Incorporating the trifluoromethyl group into pharmaceutical candidates.

Properties

IUPAC Name |

1-methyl-4-(trifluoromethylsulfanylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S2/c1-6-2-4-7(5-3-6)15(12,13)14-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWAIPXLPUNZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934448 | |

| Record name | S-(Trifluoromethyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15223-20-8 | |

| Record name | S-Trifluoromethyl p-toluenethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015223208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Trifluoromethyl p-toluenethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(Trifluoromethyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-TRIFLUOROMETHYL P-TOLUENETHIOSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HLE53C9EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.